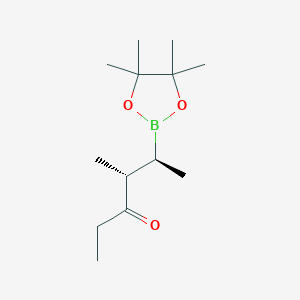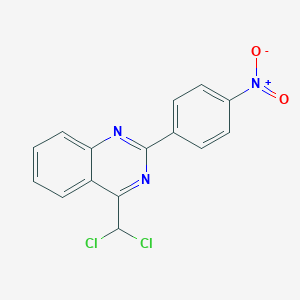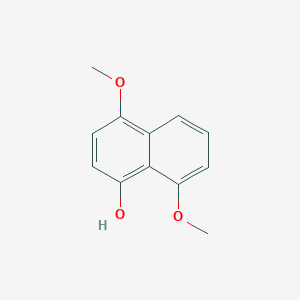
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one typically involves the reaction of a suitable boronic acid with an alcohol under dehydrating conditions to form the boronic ester. Common reagents include boronic acids, alcohols, and dehydrating agents such as molecular sieves or anhydrous conditions.
Industrial Production Methods
Industrial production of boronic esters often involves large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps like purification through distillation or recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds or other coupled products.
科学研究应用
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, boronic esters are intermediates in the synthesis of drugs, including proteasome inhibitors used in cancer therapy.
Industry
Boronic esters are used in the production of polymers, electronic materials, and as intermediates in various industrial processes.
作用机制
The mechanism by which boronic esters exert their effects typically involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one is unique due to its specific stereochemistry and the presence of the dioxaborolane ring, which can influence its reactivity and applications in synthesis.
属性
CAS 编号 |
176981-86-5 |
|---|---|
分子式 |
C13H25BO3 |
分子量 |
240.15 g/mol |
IUPAC 名称 |
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one |
InChI |
InChI=1S/C13H25BO3/c1-8-11(15)9(2)10(3)14-16-12(4,5)13(6,7)17-14/h9-10H,8H2,1-7H3/t9-,10+/m1/s1 |
InChI 键 |
AFPVYOCJOYFZDP-ZJUUUORDSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H](C)[C@@H](C)C(=O)CC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C(C)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
![trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B14149998.png)

![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)

![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)


![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
